molecular formula C27H33N9Na2O16P2 B6288903 Flavin adenine dinucleotide disodium salt hydrate CAS No. 1891059-93-0

Flavin adenine dinucleotide disodium salt hydrate

Cat. No.: B6288903
CAS No.: 1891059-93-0
M. Wt: 847.5 g/mol
InChI Key: GXTPHHZYFMAGLX-UJXBNFGUSA-L
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Description

Flavin adenine dinucleotide disodium salt hydrate (FAD-Na2) is a crucial enzymatic redox cofactor. It is an adenine-containing compound that plays a significant role in various biological processes. Flavin adenine dinucleotide is one of the two active coenzymes of vitamin B12 (riboflavin) and is essential for the catalysis of several 1-2 electron redox reactions .

Scientific Research Applications

Flavin adenine dinucleotide disodium salt hydrate has numerous scientific research applications, including:

Safety and Hazards

FAD should be kept in a dry place and the container should be kept tightly closed . It should be stored away from heat and sources of ignition . Contact with skin and eyes should be avoided, and dust, vapors, or spray mist should not be inhaled .

Biochemical Analysis

Biochemical Properties

Flavin adenine dinucleotide disodium salt hydrate is used as a redox cofactor by several flavoproteins, including succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases . These interactions are crucial for the catalysis of several 1-2 electron redox reactions .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to study its effects on infarct areas of middle cerebral artery occlusion (MCAO) induced mice .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the conversion of riboflavin 5’-adenosine monophosphate to riboflavin 5’-adenosine diphosphate by an enzyme called nitrate reductase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, after injection of flavin adenine dinucleotide, dogs show a transient hypotension within 10 min, then their blood pressures recover to the initial level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavin adenine dinucleotide disodium salt hydrate can be synthesized through the phosphorylation of riboflavin (vitamin B2) followed by the condensation with adenosine diphosphate. The reaction typically involves the use of phosphorylating agents and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the fermentation of microorganisms that naturally produce riboflavin. The riboflavin is then extracted and chemically modified to form flavin adenine dinucleotide. This process ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Flavin adenine dinucleotide disodium salt hydrate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nicotinamide adenine dinucleotide phosphate (NADPH) and various oxidizing and reducing agents. The reactions typically occur under physiological conditions, such as in the presence of enzymes and at specific pH levels .

Major Products Formed

The major products formed from the reactions of this compound include flavin adenine dinucleotide dihydro (FADH2) and other reduced or oxidized forms of the compound. These products play essential roles in cellular metabolism and energy production .

Comparison with Similar Compounds

Flavin adenine dinucleotide disodium salt hydrate can be compared with other similar compounds such as:

    Nicotinamide adenine dinucleotide (NAD): Both flavin adenine dinucleotide and nicotinamide adenine dinucleotide are redox cofactors, but they differ in their specific roles and the enzymes they interact with.

    Flavin mononucleotide (FMN): Flavin mononucleotide is another derivative of riboflavin and functions similarly to flavin adenine dinucleotide.

This compound is unique in its ability to participate in a wide range of redox reactions and its critical role in cellular metabolism and energy production .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N9O15P2.2Na.H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;1H2/q;2*+1;/p-2/t14-,15+,16+,19-,20+,21+,26+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTPHHZYFMAGLX-UJXBNFGUSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N9Na2O16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84366-81-4
Record name Riboflavin 5'-(trihydrogen diphosphate), 5'→5'-ester with adenosine, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Flavin adenine dinucleotide disodium salt hydrate
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